molecular formula C22H17Cl2NO2 B11096877 N-(2,4-dichloro-3-methylphenyl)-2-(9H-xanthen-9-yl)acetamide

N-(2,4-dichloro-3-methylphenyl)-2-(9H-xanthen-9-yl)acetamide

Cat. No.: B11096877
M. Wt: 398.3 g/mol
InChI Key: LOAVQOQOPIWWTE-UHFFFAOYSA-N
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Description

N-(2,4-dichloro-3-methylphenyl)-2-(9H-xanthen-9-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichloro-3-methylphenyl)-2-(9H-xanthen-9-yl)acetamide typically involves the following steps:

    Formation of the xanthene moiety: This can be achieved through the condensation of appropriate aromatic aldehydes with phenols under acidic conditions.

    Introduction of the acetamide group: This step involves the reaction of the xanthene derivative with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Attachment of the dichloromethylphenyl group: This can be done through a nucleophilic substitution reaction where the xanthene-acetamide intermediate reacts with 2,4-dichloro-3-methylphenyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichloro-3-methylphenyl)-2-(9H-xanthen-9-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2,4-dichloro-3-methylphenyl)-2-(9H-xanthen-9-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The compound may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-dichloro-3-methylphenyl)-2-(9H-xanthen-9-yl)acetamide stands out due to its unique combination of a dichloromethylphenyl group and a xanthene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H17Cl2NO2

Molecular Weight

398.3 g/mol

IUPAC Name

N-(2,4-dichloro-3-methylphenyl)-2-(9H-xanthen-9-yl)acetamide

InChI

InChI=1S/C22H17Cl2NO2/c1-13-17(23)10-11-18(22(13)24)25-21(26)12-16-14-6-2-4-8-19(14)27-20-9-5-3-7-15(16)20/h2-11,16H,12H2,1H3,(H,25,26)

InChI Key

LOAVQOQOPIWWTE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1Cl)NC(=O)CC2C3=CC=CC=C3OC4=CC=CC=C24)Cl

Origin of Product

United States

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